(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1310379-30-6
VCID: VC7943132
InChI: InChI=1S/C6H9BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3
SMILES: CCN1C=C(C(=N1)CO)Br
Molecular Formula: C6H9BrN2O
Molecular Weight: 205.05

(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol

CAS No.: 1310379-30-6

Cat. No.: VC7943132

Molecular Formula: C6H9BrN2O

Molecular Weight: 205.05

* For research use only. Not for human or veterinary use.

(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol - 1310379-30-6

Specification

CAS No. 1310379-30-6
Molecular Formula C6H9BrN2O
Molecular Weight 205.05
IUPAC Name (4-bromo-1-ethylpyrazol-3-yl)methanol
Standard InChI InChI=1S/C6H9BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3
Standard InChI Key AQVZIFBABRFRML-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)CO)Br
Canonical SMILES CCN1C=C(C(=N1)CO)Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Weight

The compound’s molecular formula, C6H9BrN2O\text{C}_6\text{H}_9\text{BrN}_2\text{O}, reflects a bromine atom, two nitrogen atoms, and a hydroxyl group within its pyrazole backbone. Its molecular weight of 205.05 g/mol places it within the range of small-molecule drug candidates, facilitating permeability across biological membranes.

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Registry Number1310379-30-6
Molecular FormulaC6H9BrN2O\text{C}_6\text{H}_9\text{BrN}_2\text{O}
Molecular Weight205.05 g/mol
SMILES NotationCCN1C=C(C(=N1)CO)Br
InChI KeyAQVZIFBABRFRML-UHFFFAOYSA-N

Structural Analysis

The pyrazole ring’s 4th position is substituted with bromine, a halogen that enhances electrophilic reactivity, while the 1st position features an ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) that influences steric and electronic properties. The 3rd-position hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) introduces hydrogen-bonding capability, critical for interactions with biological targets .

Spectroscopic and Physicochemical Properties

Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior. For instance, the [M+H]+[\text{M}+\text{H}]^+ ion exhibits a CCS of 141.5 Ų, while [M+Na]+[\text{M}+\text{Na}]^+ has 143.8 Ų . These metrics aid in mass spectrometry-based identification and quantification.

Table 2: Predicted Collision Cross-Sections for Common Adducts

Adductm/zCCS (Ų)
[M+H]+[\text{M}+\text{H}]^+204.99710141.5
[M+Na]+[\text{M}+\text{Na}]^+226.97904143.8
[M+NH4]+[\text{M}+\text{NH}_4]^+222.02364145.4
[M+K]+[\text{M}+\text{K}]^+242.95298145.7

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for synthesizing (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol are scarce, pyrazole derivatives are typically constructed via cyclocondensation of hydrazines with 1,3-diketones or through palladium-catalyzed cross-coupling reactions. The bromine atom at the 4th position likely originates from electrophilic bromination of a preformed pyrazole intermediate.

Reactivity and Functional Group Transformations

The bromine substituent enables Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitating access to biaryl derivatives. The hydroxymethyl group can undergo oxidation to a carboxylic acid or esterification to improve lipophilicity. Nucleophilic substitution at the brominated position may yield analogs with tailored electronic profiles.

SupplierPurityFormQuantity Range
American Elements≥97%Powder1 mg – 100 g
CymitQuimica≥95%Crystalline10 mg – 1 kg

Custom Synthesis and Scalability

Scale-up processes likely employ continuous flow chemistry to enhance yield and reduce halogenated byproducts. Bromine handling requires corrosion-resistant equipment and stringent temperature control to prevent decomposition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator